molecular formula C8H7ClN2 B8552864 3-Chloro-4-ethyl-2-pyridinecarbonitrile

3-Chloro-4-ethyl-2-pyridinecarbonitrile

Cat. No. B8552864
M. Wt: 166.61 g/mol
InChI Key: MIJPZDVWWKDADZ-UHFFFAOYSA-N
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Patent
US06608070B1

Procedure details

The title compound was prepared from 3-chloro-4-ethylpyridine-N-oxide according to the procedure for preparing 4-chloro-2-pyridinecarbonitrile described in Example 33.
Name
3-chloro-4-ethylpyridine-N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N+:4]([O-])[CH:5]=[CH:6][C:7]=1[CH2:8][CH3:9].ClC1C=C[N:15]=[C:14](C#N)C=1>>[Cl:1][C:2]1[C:3]([C:14]#[N:15])=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8][CH3:9]

Inputs

Step One
Name
3-chloro-4-ethylpyridine-N-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=[N+](C=CC1CC)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC=C1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CC1CC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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